molecular formula C50H61N9O10 B12610420 L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan CAS No. 915146-78-0

L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan

Cat. No.: B12610420
CAS No.: 915146-78-0
M. Wt: 948.1 g/mol
InChI Key: BFTCQMMRMRXHTB-NKUVHBIJSA-N
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Description

L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves multiple steps, including the reaction of tert-butyl azidoformate with tryptophan and subsequent reactions with 2,4,6-trimethoxybenzenesulfonyl chloride to form the tryptophan side chain. The side chains are then coupled, followed by reactions with ethylamine and subsequent hydrolysis or hydrogenation to remove protecting groups, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and scalable production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the stability of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activity and stability. These modifications can enhance or reduce the compound’s potency and efficacy in various applications .

Scientific Research Applications

L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in regulating hormone secretion and cellular signaling pathways.

    Medicine: Employed in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents

Mechanism of Action

The mechanism of action of L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with GnRH receptors, leading to the inhibition of gonadotropin secretion. This results in the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound. The molecular targets include luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and the pathways involved are related to the regulation of gonadal steroid levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Prolyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific amino acid sequence and the resulting biological activity. Its potency and efficacy in regulating hormone levels make it a valuable compound in both research and clinical settings .

Properties

CAS No.

915146-78-0

Molecular Formula

C50H61N9O10

Molecular Weight

948.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C50H61N9O10/c1-28(2)21-38(54-44(62)37-13-7-19-51-37)45(63)56-40(23-30-25-52-35-11-5-3-9-33(30)35)49(67)59-20-8-14-43(59)48(66)58-42(27-60)47(65)55-39(22-29-15-17-32(61)18-16-29)46(64)57-41(50(68)69)24-31-26-53-36-12-6-4-10-34(31)36/h3-6,9-12,15-18,25-26,28,37-43,51-53,60-61H,7-8,13-14,19-24,27H2,1-2H3,(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,58,66)(H,68,69)/t37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

BFTCQMMRMRXHTB-NKUVHBIJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@@H]7CCCN7

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C7CCCN7

Origin of Product

United States

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